VEGFR2 Kinase Inhibition: Comparative IC50 Values Against Compound IIa
In a direct head-to-head comparison within the same patent assay, 2-(4-Aminophenoxy)pyridine-3-carbonitrile (denoted as Compound IId) exhibited an IC50 of 1.19E+3 nM (1.19 µM) against VEGFR2 kinase. This is significantly less potent than the closely related analog Compound IIa, which demonstrated an IC50 of 3 nM in the same assay [1]. The quantitative difference is approximately 396-fold in potency.
| Evidence Dimension | VEGFR2 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.19E+3 nM (1.19 µM) |
| Comparator Or Baseline | Compound IIa (BDBM112653) IC50 = 3 nM |
| Quantified Difference | ~396-fold less potent than IIa |
| Conditions | Recombinant KDR (VEGFR2) protein tyrosine kinase assay; US Patent US9695181 |
Why This Matters
This head-to-head data quantifies the precise impact of structural modifications on VEGFR2 inhibition, enabling researchers to select the appropriate potency profile for their specific assay or SAR studies.
- [1] BindingDB. BDBM112879 (US9695181, IId) and BDBM112653 (US9695181, IIa). Comparative IC50 values for VEGFR2. View Source
